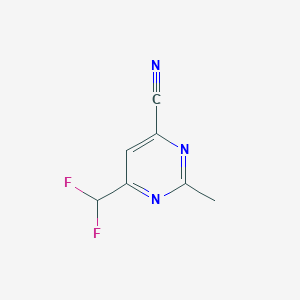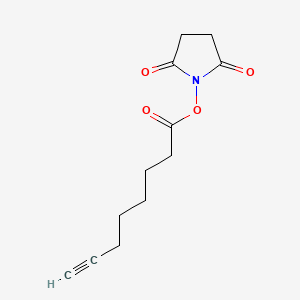![molecular formula C7H11NO2 B14883409 2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)
2-Oxaspiro[3.3]heptane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[33]heptane-6-carboxamide is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxetane and azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptane-6-carboxamide typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with tribromo-pentaerythritol, which undergoes cyclization with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the yield and purity of the compound. The use of sulfonic acid salts instead of oxalate salts has been shown to produce a more stable and soluble product, facilitating larger-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.3]heptane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxaspiro[3.3]heptane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This makes it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.3]heptane-6-carboxylic acid
- 6-Oxospiro[3.3]heptane-2-carboxamide
Uniqueness
2-Oxaspiro[3.3]heptane-6-carboxamide is unique due to its spirocyclic structure, which imparts rigidity and spatial orientation to the molecule. This makes it distinct from other similar compounds and enhances its potential for specific interactions with biological targets .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-oxaspiro[3.3]heptane-6-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H2,8,9) |
InChI Key |
WGBCYJBJSCDKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)

![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)

![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)


![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)

![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)


![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14883410.png)
